2-bromo-5-fluoro-1,3-benzoxazole

Catalog No.
S6434213
CAS No.
1508558-02-8
M.F
C7H3BrFNO
M. Wt
216.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-5-fluoro-1,3-benzoxazole

CAS Number

1508558-02-8

Product Name

2-bromo-5-fluoro-1,3-benzoxazole

IUPAC Name

2-bromo-5-fluoro-1,3-benzoxazole

Molecular Formula

C7H3BrFNO

Molecular Weight

216.01 g/mol

InChI

InChI=1S/C7H3BrFNO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H

InChI Key

GDLXFIMWABPBFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)Br

2-Bromo-5-fluoro-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, characterized by a fused benzene and oxazole ring. Its chemical structure features a bromine atom at the second position and a fluorine atom at the fifth position of the benzoxazole ring. The molecular formula of this compound is C7H4BrFNOC_7H_4BrFNO, and its molecular weight is approximately 218.06 g/mol. This compound exhibits notable properties due to the presence of halogen substituents, which can influence its reactivity and biological activity.

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The fluorine atom may direct further substitutions on the aromatic ring, allowing for functionalization at other positions.
  • Condensation Reactions: It can react with aldehydes or ketones in the presence of acids or bases to form more complex structures.

These reactions are essential for synthesizing derivatives that may possess enhanced biological activities or improved physical properties.

Compounds in the benzoxazole family, including 2-bromo-5-fluoro-1,3-benzoxazole, have been studied for various biological activities. They often exhibit:

  • Antimicrobial Properties: Some benzoxazole derivatives show activity against bacteria and fungi.
  • Anticancer Activity: Certain compounds have demonstrated potential in inhibiting cancer cell growth.
  • CYP Enzyme Inhibition: This compound may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting its potential role in pharmacology .

The synthesis of 2-bromo-5-fluoro-1,3-benzoxazole can be achieved through several methods:

  • Condensation Reactions: Utilizing 2-aminophenol with appropriate halogenated substrates under acidic conditions can yield benzoxazole derivatives.
  • Catalytic Methods: Recent advancements include using novel catalysts like magnetic solid acid nanocatalysts that facilitate the reaction under mild conditions with high yields .
  • One-Pot Synthesis: Eco-friendly protocols employing polyethylene glycol-bound catalysts have been developed to synthesize benzoxazoles efficiently .

Each method varies in terms of reaction conditions, yields, and environmental impact.

2-Bromo-5-fluoro-1,3-benzoxazole has several applications across different fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial and anticancer agents.
  • Material Science: Used in developing polymers and materials with specific electronic properties due to its unique structure.
  • Chemical Intermediates: Serves as a precursor for synthesizing more complex organic compounds in research and industry.

Studies on the interactions of 2-bromo-5-fluoro-1,3-benzoxazole with biological systems have revealed insights into its pharmacological potential:

  • Drug Metabolism Studies: Investigations into its effects on cytochrome P450 enzymes indicate that it may influence drug metabolism pathways .
  • Binding Studies: Research has shown that this compound can bind to specific receptors or enzymes, leading to biological effects that warrant further exploration.

These studies are crucial for understanding how this compound may be utilized in therapeutic applications.

Several compounds share structural similarities with 2-bromo-5-fluoro-1,3-benzoxazole. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
5-Bromo-2-methyl-1,3-benzoxazoleBromine at position 5; methyl groupExhibits different reactivity due to methyl substitution.
6-Bromo-2-methylbenzo[d]oxazoleBromine at position 6; methyl groupPotentially different biological activity profiles.
5-Fluoro-2-methylbenzothiazoleFluorine at position 5; thiazole ringDifferent heterocyclic framework may alter properties.
7-Bromo-2-methylbenzo[d]oxazoleBromine at position 7; methyl groupUnique regioselectivity in reactions compared to others.

Each compound's unique substituents and positions lead to varying reactivities and biological activities, making them suitable for different applications in medicinal chemistry and material science.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

214.93820 g/mol

Monoisotopic Mass

214.93820 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-25-2023

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